4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Overview
Description
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1048990-22-2 . It has a molecular weight of 284.83 . It is a solid at room temperature and should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-5 (8 (13)14)6 (3-4)15-7 (10,11)12/h1-3,13-14H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 284.83 .Scientific Research Applications
Chemical Synthesis and Organic Intermediates
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is utilized in chemical synthesis, particularly in the creation of various organic compounds. For instance, Schlosser and Castagnetti (2001) demonstrated its application in generating arynes, which can be further reacted to produce naphthalenes and naphthols, showcasing its role as a versatile intermediate in organic chemistry (Schlosser & Castagnetti, 2001).
Catalysis
In the field of catalysis, this compound plays a significant role. Wang, Lu, and Ishihara (2018) investigated its use in the catalysis of dehydrative amidation between carboxylic acids and amines, emphasizing its efficiency and the role of its ortho-substituent in accelerating the reaction (Wang, Lu, & Ishihara, 2018).
Antibacterial Properties
This compound also exhibits antibacterial properties. Adamczyk-Woźniak et al. (2021) conducted a study on various isomers of (trifluoromethoxy)phenylboronic acids, revealing their potential interactions with bacterial enzymes and their efficacy against specific bacterial strains (Adamczyk-Woźniak et al., 2021).
Polymer Science
In polymer science, Neilson, Budy, Ballato, and Smith (2007) explored its use in the synthesis of chromophore-containing polymers, highlighting its application in the creation of materials with tailored light emission properties (Neilson, Budy, Ballato, & Smith, 2007).
Synthesis of Organic/Inorganic Hybrid Materials
De Roo et al. (2014) utilized this compound in creating hybrid particles consisting of organic polymers and inorganic nanocrystals, demonstrating its role in developing advanced materials with specific photoluminescent properties (De Roo et al., 2014).
Molecular Docking Studies
In the context of molecular docking studies, Santhanalakshmi et al. (2022) synthesized oxadiazole analogues using this compound, evaluating their larvicidal activity against mosquitoes. This research highlights the compound's utility in developing bioactive agents (Santhanalakshmi, Thandapani, Margandan, & Neelakandeswari, 2022).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various biologically active molecules .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
The molecular mechanism of this compound is not well documented in the literature. In Suzuki–Miyaura cross-coupling reactions, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYGJHJHNUQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716578 | |
Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048990-22-2 | |
Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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